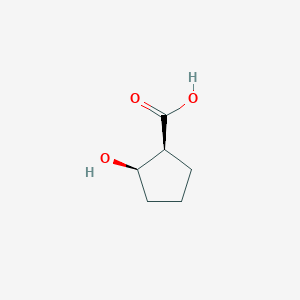

(1S,2R)-2-Hydroxycyclopentane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

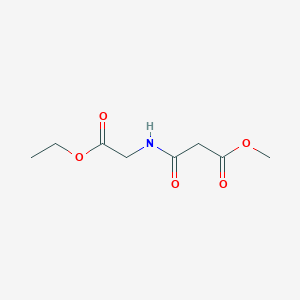

(1S,2R)-2-Hydroxycyclopentane-1-carboxylic acid, also known as (1S,2R)-2-hydroxycyclopentanoic acid or (1S,2R)-2-hydroxycyclopentanecarboxylic acid, is a cyclic carboxylic acid with a hydroxy group on the second carbon atom. It is an important intermediate in a variety of industrial processes, such as the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound is also found in nature, and has been identified in several plant species. It has been extensively studied in the laboratory, and is of interest to scientists in a range of disciplines.

Applications De Recherche Scientifique

(1S,2R)-2-Hydroxycyclopentane-1-carboxylic acid has been used in a variety of scientific research applications. It has been used as a model compound to study the structure and reactivity of cyclic carboxylic acids. It has also been used to study the mechanism of enzyme-catalyzed reactions, and to investigate the reactivity of carboxylic acids in organic synthesis. Additionally, it has been used in the synthesis of a variety of natural products, including alkaloids and terpenoids.

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s likely that it interacts with its targets in a manner similar to other cyclopropanecarboxylic acids .

Biochemical Pathways

It’s known that cyclopropanecarboxylic acids can influence various metabolic pathways .

Pharmacokinetics

Approximately 55% of the dose was excreted in urine as unchanged milnacipran .

Result of Action

Similar compounds have been known to exert various physiological effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1S,2R)-2-Hydroxycyclopentane-1-carboxylic acid. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using (1S,2R)-2-hydroxycyclopentane-1-carboxylic acid in laboratory experiments include its low cost and availability, its stability, and its ability to act as an acid catalyst in a variety of reactions. However, the compound also has some limitations. It is a relatively weak acid, and can be easily protonated by stronger acids. Additionally, the hydroxy group can be easily oxidized, and the compound can undergo a variety of other reactions.

Orientations Futures

The future directions for (1S,2R)-2-hydroxycyclopentane-1-carboxylic acid research include further investigations into its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to identify its potential applications in organic synthesis and as a pharmaceutical intermediate. Finally, further studies are needed to determine the potential use of the compound as an antimicrobial, antioxidant, or cancer-fighting agent.

Méthodes De Synthèse

The synthesis of (1S,2R)-2-hydroxycyclopentane-1-carboxylic acid can be achieved through several different methods. The most commonly used method is the reaction of cyclopentanecarboxylic acid with an alcohol in the presence of an acid catalyst. This reaction produces a mixture of (1S,2R)-2-hydroxycyclopentane-1-carboxylic acid and (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid. The reaction can also be carried out using a base catalyst, such as sodium hydroxide, which produces a mixture of the two isomers. Other methods of synthesis include the reaction of cyclopentanecarboxylic acid with an aldehyde, and the reaction of cyclopentanecarboxylic acid with an epoxide.

Propriétés

IUPAC Name |

(1S,2R)-2-hydroxycyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-5-3-1-2-4(5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHGSWURBGPKQZ-CRCLSJGQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R)-2-Hydroxycyclopentane-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline](/img/structure/B6306764.png)

![Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B6306777.png)

![2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B6306805.png)